molecular formula C21H26N2O6S B600260 Catharanthine sulfate CAS No. 70674-90-7

Catharanthine sulfate

Cat. No. B600260
CAS RN: 70674-90-7
M. Wt: 434.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Catharanthine sulfate is a voltage-gated Ca2+ channel blocker found in Catharanthus and is a precursor in the synthesis of vinca alkaloids . It binds tubulin poorly, suppresses the growth of Plasmodium, and decreases blood pressure and heart rate . It is a constituent of anticancer vinca alkaloids and inhibits voltage-operated L-type Ca2+ channel (VOCC) with IC50s of 220 μM and 8 μM for VOCC currents in cardiomyocytes and vascular smooth muscle cells (VSMCs), respectively .


Synthesis Analysis

The synthesis of Catharanthine sulfate has been achieved through the engineering of yeast. The yeast was genetically reprogrammed to produce the alkaloids vindoline and catharanthine, which are precursors of the anticancer drug vinblastine . This represents the longest biosynthetic pathway to be transferred from a plant to a microorganism .


Chemical Reactions Analysis

Catharanthine sulfate is a complex molecule with a molecular formula of C21H26N2O6S . It is involved in various chemical reactions, particularly in the biosynthesis of vinca alkaloids .


Physical And Chemical Properties Analysis

Catharanthine sulfate is a white powder that is soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular formula of C21H26N2O6S, an average mass of 434.506 Da, and a monoisotopic mass of 434.151154 Da .

Scientific Research Applications

Application in Neuroscience

Catharanthine sulfate has been used in neuroscience to study its effects on dopamine transmission and nicotine psychomotor effects .

Summary of the Application

The compound was evaluated for its effects on dopamine (DA) transmission and cholinergic interneurons in the mesolimbic DA system, nicotine-induced locomotor activity, and nicotine-taking behavior .

Methods of Application

The study utilized ex vivo fast-scan cyclic voltammetry (FSCV) in the nucleus accumbens core of male mice. The effects of catharanthine or 18-MC on evoked DA release were observed. The study also involved behavioral experiments using male Sprague-Dawley rats .

Results or Outcomes

Catharanthine was found to inhibit evoked DA release, which was significantly reduced by both α4 and α6 nicotinic acetylcholine receptors (nAChRs) antagonists. Catharanthine also increased DA release more than vehicle during high-frequency stimulation. It was observed that catharanthine slowed DA reuptake measured via FSCV ex vivo, and it also increased extracellular DA in striatal dialysate from anesthetized mice in vivo in a dose-dependent manner .

Application in Plant Biotechnology

Catharanthine sulfate has been used in plant biotechnology to promote catharanthine production in Catharanthus roseus hairy roots .

Summary of the Application

The study aimed to investigate the effect of transport engineering on monoterpenoid indole alkaloids (MIAs) production .

Methods of Application

The study involved overexpressing the catharanthine transporter, CrTPT2, in C. roseus hairy roots .

Results or Outcomes

Overexpression of CrTPT2 in C. roseus hairy roots dramatically increased the accumulation level of catharanthine to fivefold higher than that in control hairy roots .

Application in Pharmacology

Catharanthine sulfate has been used in pharmacology for its anti-parasitic, vasodilatory, and antihypertensive activities .

Summary of the Application

Catharanthine sulfate exhibits anti-parasitic, vasodilatory, and antihypertensive activities. This compound shows antimalarial benefit against species of Plasmodium .

Methods of Application

The specific methods of application in this context are not detailed in the source .

Results or Outcomes

In vivo, catharanthine inhibits voltage-gated Ca2+ channel currents, decreasing blood pressure and heart rate .

Application in Cancer Research

Catharanthine sulfate has been used in cancer research, specifically in the study of hepatocellular carcinoma .

Summary of the Application

The study investigated the effects of catharanthine and Q10 on Nrf2 and its association with MMP-9, MRP1, and Bcl-2 and apoptosis in a model of hepatocellular carcinoma .

Methods of Application

The effects of Q10 and catharanthine on HepG2 cells in terms of viability were analyzed by MTT test. MTT results were used to determine the effective concentration of both drugs for the subsequent treatment and analysis .

Results or Outcomes

Both Q10 and catharanthine decreased the level of oxidative stress products and increased antioxidant capacity in HepG2 cells. Nrf2 gene expression decreased by Q10, but catharanthine unexpectedly increased it .

Application in Pharmacology

Catharanthine sulfate has been used in pharmacology for its anti-mitotic activity .

Summary of the Application

Catharanthine displays weak anti-mitotic activity, binding tubulin poorly .

Methods of Application

The specific methods of application in this context are not detailed in the source .

Results or Outcomes

In vivo, catharanthine inhibits voltage-gated Ca2+ channel currents, decreasing blood pressure and heart rate .

Application in Plant Biotechnology

Catharanthine sulfate has been used in plant biotechnology to enhance the accumulation of vindoline and catharanthine in Catharanthus roseus leaves .

Summary of the Application

The study aimed to improve the accumulation of vindoline and catharanthine in Catharanthus roseus leaves by activating the defense responses and up-regulating the transcriptions of key genes .

Methods of Application

The study involved the foliar application of chitooligosaccharides .

Results or Outcomes

As a result, foliar application of chitooligosaccharides could improve the accumulation of vindoline and catharanthine in Catharanthus roseus leaves .

Safety And Hazards

Catharanthine sulfate should be handled with care to avoid contact with eyes, skin, and clothing. It should not be ingested or inhaled, and prolonged or repeated exposure should be avoided . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4)/t13-,19+,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBHCCBAHJWZET-GYMDHWDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Catharanthine sulfate

Citations

For This Compound
24
Citations
C Lopez, R Nehme, B Claude, P Morin, JP Max… - Chromatographia, 2012 - Springer
… ) and then applied to two Vinca alkaloids (catharanthine sulfate, vinorelbine ditartrate). The 10 … Finally, the CE procedure developed was successfully validated for catharanthine sulfate. …
Number of citations: 28 link.springer.com
C Chu, Y Zang, F Yang, Y Zou, J Li, EH Liu, T Yi… - … of Chromatography A, 2022 - Elsevier
… First, salting-out assisted liquid–liquid extraction was used to extract three indole alkaloids (vinblastine sulfate, catharanthine sulfate and vindoline) from complex biomasses. An …
Number of citations: 6 www.sciencedirect.com
M Sottomayor, M Lopez-Serrano, F DiCosmo… - FEBS …, 1998 - Wiley Online Library
… roseus AVLB synthase, 1 μM vindoline, 1 μM catharanthine sulfate and 1 μM H 2 O 2 in 20 mM Tris-MES (pH 6.0). AVLB synthase concentration was calculated using a ϵ 403 =102.0 …
Number of citations: 116 febs.onlinelibrary.wiley.com
C Lopez, B Claude, P Morin, JP Max, R Pena… - Analytica chimica …, 2011 - Elsevier
… Catharanthine sulfate has been first neutralised in order to use its base form as template during MIP synthesis. So, a 193 mg amount of catharanthine sulfate was dissolved in 10 mL of …
Number of citations: 56 www.sciencedirect.com
J Zheng, L Deng, M Chen, X Xiao, S Xiao, C Guo… - European Journal of …, 2013 - Elsevier
… As shown in Table 1, almost all compounds exhibited stronger antitumor activity than vindoline and catharanthine sulfate but far less than vinblastine. Among tested cell lines, MCF-7 …
Number of citations: 23 www.sciencedirect.com
BM Williams - 2022 - search.proquest.com
… Mechanism of action for catharanthine sulfate in inhibition of DA release in the NAc. (A) Example current traces of nicotinic acetylcholine receptor (nAChR) antagonists α-conotoxin MII, …
Number of citations: 2 search.proquest.com
M Sottomayor, A Ros Barceló - Protoplasma, 2003 - Springer
… roseus AVLB synthase peroxidase, 300 M vindoline, 540 M catharanthine sulfate, and 330 MH2o2 in 0.1 M morpholineethanesulfonic acid (pH 6.8) in a final volume of 1.5 ml. The …
Number of citations: 74 link.springer.com
O Allemann, RM Cross, MM Brütsch… - Bioorganic & medicinal …, 2017 - Elsevier
… The corresponding modified catharanthine substrates were all prepared from 14, which in turn was derived from commercially available catharanthine sulfate in 4 steps (44% overall) as …
Number of citations: 12 www.sciencedirect.com
MS Aquino - Liceo Journal of Higher Education Research, 2014 - go.gale.com
… With instrumental analysis using high pressure liquid chromatography (HPLC), Periwinkle was found to contain catharanthine tartrate, catharanthine sulfate, vinblastine sulfate, …
Number of citations: 2 go.gale.com
RR Cunha, DT Gimenes, RAA Munoz… - …, 2013 - Wiley Online Library
… This strategy was used for simultaneous analysis and stoichiometric determination of labetalol hydrochloride 32 and catharanthine sulfate/vinorelbine ditartrate 33. Another approach is …

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